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Disclaimer: This document synthesizes publicly available information on the preliminary studies

of ALX-101 for atopic dermatitis. The quantitative results from the cited clinical trials have not

been publicly disclosed.

Introduction
The landscape of dermatological therapies is continuously evolving, with a growing emphasis

on targeted molecular pathways. One such compound that has garnered interest is ALX-101, a

novel topical therapeutic investigated for the treatment of atopic dermatitis (AD). It is important

to note that the designation "ALX-101" has been associated with multiple investigational drugs

for different indications. This whitepaper will focus exclusively on the topical Liver X Receptor

(LXR) agonist ALX-101, developed by Alexar Therapeutics and subsequently by Ralexar

Therapeutics, for the treatment of mild to moderate atopic dermatitis.

Atopic dermatitis is a chronic inflammatory skin condition characterized by impaired skin barrier

function and a dysregulated immune response.[1][2] ALX-101 is a potent LXR agonist designed

for targeted pharmacological activity in the skin with minimal systemic absorption.[1][3] LXRs

are key regulators of skin barrier function and cutaneous inflammation, making them a

promising target for AD therapy.[1][2]

This document provides an in-depth overview of the preliminary efficacy studies of ALX-101,

including its mechanism of action, detailed experimental protocols from its Phase II clinical
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trials, and a discussion of its therapeutic rationale.

Core Mechanism of Action: Liver X Receptor (LXR)
Agonism
ALX-101 functions as an agonist of Liver X Receptors (LXRs), which are nuclear receptors that

play a pivotal role in regulating lipid metabolism and inflammation. There are two isoforms,

LXRα and LXRβ, both of which are expressed in human skin. When activated by a ligand such

as ALX-101, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then

binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating

their transcription.

The therapeutic rationale for using an LXR agonist in atopic dermatitis is twofold:

Enhancement of Skin Barrier Function: LXRs upregulate the expression of genes involved in

lipid synthesis and transport in keratinocytes. This leads to increased production of

ceramides and other essential lipids, which are crucial for maintaining the integrity of the

epidermal permeability barrier. A compromised skin barrier is a hallmark of atopic dermatitis.

Anti-inflammatory Effects: LXR activation has been shown to suppress the expression of pro-

inflammatory cytokines and chemokines in the skin. This occurs through a mechanism

known as transrepression, where the LXR/RXR heterodimer interferes with the activity of

other transcription factors, such as NF-κB and AP-1, which drive inflammatory gene

expression.

LXR Signaling Pathway in Keratinocytes
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Caption: ALX-101 activates the LXR signaling pathway in keratinocytes.
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Preliminary Efficacy Studies: Phase II Clinical Trials
ALX-101 has been evaluated in two key Phase II clinical trials for the treatment of mild to

moderate atopic dermatitis. While the quantitative results of these studies have not been made

public, the trial designs provide insight into the intended efficacy endpoints.

Data Presentation: Planned Efficacy Endpoints
The following tables summarize the primary and secondary outcome measures as planned in

the clinical trial protocols.

Table 1: Planned Efficacy Endpoints for NCT03175354 (Phase IIb)

Endpoint Type Endpoint Time Frame

Primary

Mean change in Physician's

Global Assessment (PGA)

score from baseline.[1]

Day 43[1]

Secondary

To be determined based on

final study report (not publicly

available).

-

Table 2: Planned Efficacy Endpoints for NCT03859986 (Phase II)

Endpoint Type Endpoint Time Frame

Primary

Mean change in Eczema Area

and Severity Index (EASI)

score from baseline.

Week 8

Secondary

To be determined based on

final study report (not publicly

available).

-

Experimental Protocols
The following sections detail the methodologies for the key clinical trials of ALX-101.
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Phase IIb Clinical Trial (NCT03175354)
Official Title: A Multicenter, Randomized, Double-Blind, Bilateral, Vehicle-Controlled Study of

the Safety and Efficacy of ALX-101 Topical Gel Administered Twice Daily in Adult and

Adolescent Subjects With Moderate Atopic Dermatitis.[4]

Study Design: This was a randomized, double-blind, vehicle-controlled study.[4]

Participants: The study enrolled 209 adult and adolescent subjects with moderate atopic

dermatitis.[4]

Intervention:

ALX-101 Gel 1.5% and ALX-101 Gel Vehicle.[4]

ALX-101 Gel 5% and ALX-101 Gel Vehicle.[4]

Treatments were applied topically twice daily for 42 days to bilateral target areas, with the

active drug on one side and the vehicle on the other.[4]

Primary Objective: To evaluate the dose-response relationship of ALX-101 Gel 1.5% and 5%

compared to its vehicle.[4]

Key Inclusion Criteria:

Clinical diagnosis of atopic dermatitis.

Moderate disease severity.

Key Exclusion Criteria:

Spontaneously improving or rapidly deteriorating AD.[4]

Clinically infected AD.[4]

History of hypersensitivity to topical treatments.[4]

Experimental Workflow: NCT03175354
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Caption: Workflow for the Phase IIb clinical trial NCT03175354.
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Phase II Clinical Trial (NCT03859986)
Official Title: A Phase 2, Randomized, Double-Blind, Vehicle-Controlled, Parallel-Group

Study To Evaluate The Safety And Efficacy Of ALX-101 Topical Gel Administered Twice Daily

In Adult And Adolescent Subjects With Moderate Atopic Dermatitis.[3]

Study Design: This was a randomized, double-blind, vehicle-controlled, parallel-group study.

[3]

Participants: The study enrolled 124 adult and adolescent subjects (at least 12 years of age)

with moderate atopic dermatitis.[3]

Intervention:

ALX-101 Gel 5%.[3]

Matching ALX-101 Gel Vehicle.[3]

Treatments were applied topically twice daily for 56 days.[3]

Primary Objectives:

To evaluate the safety of ALX-101 Gel 5%.[3]

To evaluate the efficacy of ALX-101 Gel 5% compared to its vehicle.[3]

Key Inclusion Criteria:

Clinical diagnosis of stable AD confirmed by Hanifin and Rajka criteria.[3]

At least a 6-month history of AD.[3]

Moderate AD defined by an Investigator's Global Assessment (IGA) score of 3.

EASI score ≥ 5.

Key Exclusion Criteria:

Spontaneously improving or rapidly deteriorating AD.[3]
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Clinically infected AD.[3]

Known history of clinically significant drug or alcohol abuse in the last year.[3]

Participation in another investigational drug trial within 4 weeks prior to baseline.[3]

Conclusion
ALX-101, a topical LXR agonist, represents a targeted approach to the treatment of atopic

dermatitis by addressing both skin barrier dysfunction and cutaneous inflammation. The

designs of the Phase II clinical trials indicate a focus on clinically meaningful endpoints such as

PGA and EASI scores. While the lack of publicly available quantitative efficacy data from these

studies precludes a definitive assessment of ALX-101's clinical utility, the scientific rationale for

its mechanism of action remains compelling. Further disclosure of the trial results is necessary

to fully understand the potential of ALX-101 as a novel therapy for atopic dermatitis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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